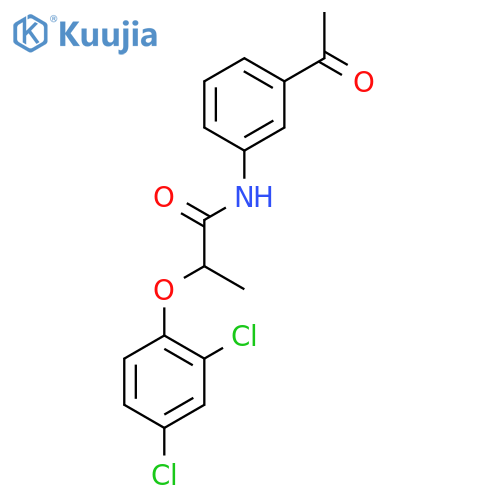

Cas no 292644-25-8 (N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide)

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide 化学的及び物理的性質

名前と識別子

-

- N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide

- AN-329/11844962

- AC1ND1IT

- AC1Q2BYO

- ARONIS000957

- MolPort-001-489-088

- SBB071818

- STK052255

- AKOS000490800

- MCULE-8470408884

- AN-329/11844962; AC1ND1IT; AC1Q2BYO; ARONIS000957; MolPort-001-489-088; SBB071818; STK052255; AKOS000490800; MCULE-8470408884;

- DTXSID70404339

- AKOS016352279

- 292644-25-8

- CS-0362160

-

- インチ: InChI=1S/C17H15Cl2NO3/c1-10(21)12-4-3-5-14(8-12)20-17(22)11(2)23-16-7-6-13(18)9-15(16)19/h3-9,11H,1-2H3,(H,20,22)

- InChIKey: BSZAGWCZBWPHRI-UHFFFAOYSA-N

- ほほえんだ: CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC2=C(C=C(C=C2)Cl)Cl

計算された属性

- せいみつぶんしりょう: 351.0428987g/mol

- どういたいしつりょう: 351.0428987g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 432

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 55.4Ų

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432830-1g |

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide |

292644-25-8 | 95+% | 1g |

¥2511.00 | 2024-05-20 | |

| Crysdot LLC | CD12087806-1g |

N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide |

292644-25-8 | 95+% | 1g |

$302 | 2024-07-24 | |

| Crysdot LLC | CD12087806-10g |

N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide |

292644-25-8 | 95+% | 10g |

$1156 | 2024-07-24 | |

| Crysdot LLC | CD12087806-5g |

N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide |

292644-25-8 | 95+% | 5g |

$777 | 2024-07-24 |

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide 関連文献

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamideに関する追加情報

Introduction to N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide (CAS No. 292644-25-8)

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide, identified by its CAS number 292644-25-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide consists of a phenyl ring substituted with an acetyl group at the 3-position and a propamide moiety linked to a phenoxy group bearing two chlorine atoms at the 2- and 4-positions. This particular arrangement of functional groups contributes to its unique chemical properties and biological interactions, which are critical for understanding its potential role in drug development.

In recent years, there has been a growing interest in the synthesis and characterization of amide-based compounds due to their diverse pharmacological profiles. The presence of both acetyl and phenoxy groups in N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide suggests that it may interact with various biological targets, including enzymes and receptors. Such interactions are often pivotal in modulating cellular processes and have implications for the development of novel therapeutic agents.

The synthesis of N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, has been instrumental in achieving the desired molecular structure. These synthetic methodologies not only highlight the compound's complexity but also underscore the expertise required in its preparation.

Evidence from recent studies indicates that amide derivatives, including N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide, exhibit a range of biological activities. For instance, some derivatives have shown anti-inflammatory, antimicrobial, and antitumor properties. The specific arrangement of substituents in this compound may contribute to its ability to interact with biological targets in a manner that inhibits or modulates pathological processes. Further research is needed to fully elucidate these mechanisms and explore their therapeutic potential.

The phenoxy group in N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide, particularly when substituted with chlorine atoms, is known to enhance binding affinity to certain biological targets. This feature makes it an attractive scaffold for drug design. Computational studies have been employed to model the interactions between this compound and potential targets, providing insights into its binding mode and efficacy. These computational approaches complement experimental investigations and offer a synergistic approach to understanding the compound's pharmacological properties.

In addition to its biological significance, N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide has been studied for its chemical stability and reactivity. Understanding these properties is crucial for its application in pharmaceutical formulations and for predicting its behavior in biological systems. Stability studies have revealed that the compound maintains its integrity under various conditions, suggesting its suitability for further development into a drug candidate.

The pharmaceutical industry continues to explore novel compounds like N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide

The development of new drugs is a complex process that involves multiple stages, from initial discovery to clinical trials. N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide

292644-25-8 (N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide) 関連製品

- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)

- 2229544-18-5(2-phenyl-5-(prop-2-yn-1-yl)thiophene)

- 5090-25-5(5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride)

- 1233952-50-5(4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride)

- 2137697-03-9(1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo-)

- 2166978-69-2(1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide)

- 2171251-90-2((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid)

- 125316-42-9(Methyl 2-(2-aminopropanamido)propanoate)

- 2224482-36-2(Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one)

- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)